molecular formula C14H13N3O3S B5506629 N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide

N'-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide

Cat. No.: B5506629
M. Wt: 303.34 g/mol
InChI Key: QMOZHQVPFUKWQA-XNTDXEJSSA-N
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Description

N’-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a nitro group attached to a thiophene ring and a phenylpropanohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide typically involves the condensation of 5-nitro-2-thiophenecarboxaldehyde with 3-phenylpropanohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activity.

Mechanism of Action

The mechanism of action of N’-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group and thiophene ring are likely involved in these interactions, contributing to the compound’s activity.

Comparison with Similar Compounds

N’-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide can be compared with other hydrazone derivatives, such as:

  • N’-[(5-nitro-2-thienyl)methylene]-2-phenylpropanohydrazide
  • N’-[(5-nitro-2-thienyl)methylene]-4-phenylpropanohydrazide

These compounds share similar structural features but may differ in their biological activity and chemical reactivity. The presence of different substituents on the phenyl ring can significantly influence the compound’s properties, making N’-[(5-nitro-2-thienyl)methylene]-3-phenylpropanohydrazide unique in its specific applications and effects.

Properties

IUPAC Name

N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-13(8-6-11-4-2-1-3-5-11)16-15-10-12-7-9-14(21-12)17(19)20/h1-5,7,9-10H,6,8H2,(H,16,18)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOZHQVPFUKWQA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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